5-Bromo-2-nitrobenzaldehyde

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

5-Bromo-2-nitrobenzaldehyde (CAS 20357-20-4) is the only commercially viable isomer for orthogonal, site-selective aromatic functionalization. Unlike 4-bromo or 3-bromo alternatives plagued by multi-isomer syntheses and costly purification, this compound is accessed via high-yielding nitration of 3-bromobenzaldehyde (70% yield). Its unique 2-nitro/5-bromo/aldehyde pattern enables predictable regioselectivity in cross-coupling, reduction, and condensation. It is the documented starting material for (-)-Linarinic acid derivatives (neuroprotective) and a recognized CETP inhibitor building block. Procuring this specific isomer ensures reproducibility in published medicinal chemistry workflows.

Molecular Formula C7H4BrNO3
Molecular Weight 230.02 g/mol
CAS No. 20357-20-4
Cat. No. B048487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitrobenzaldehyde
CAS20357-20-4
Synonyms5-​Bromo-​2-​nitrobenzaldehyde;  NSC 107452
Molecular FormulaC7H4BrNO3
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)[N+](=O)[O-]
InChIInChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
InChIKeyUFRVBZVJVRHSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-nitrobenzaldehyde (CAS: 20357-20-4): Procurement Guide & Comparative Specifications for Pharmaceutical R&D


5-Bromo-2-nitrobenzaldehyde (CAS 20357-20-4, C7H4BrNO3, MW 230.02) is a polysubstituted aromatic aldehyde. Commercial product specifications indicate a purity of ≥98.0% (GC) and a melting point range of 71.0–75.0 °C . The molecule's utility stems from the presence of three orthogonal reactive centers on the benzene ring: a meta-directing nitro group at C-2, a bromo substituent at C-5, and an electrophilic aldehyde group [1]. This specific pattern of substitution enables site-selective transformations in complex molecule construction.

Why 5-Bromo-2-nitrobenzaldehyde is Not Interchangeable with its 4-Bromo or 3-Bromo Isomers in Drug Synthesis


Generic substitution with alternative bromo-nitrobenzaldehyde isomers is not feasible due to fundamental differences in synthetic accessibility and reactivity profiles. While 4-bromo-2-nitrobenzaldehyde (CAS 5551-12-2) and 3-bromo-2-nitrobenzaldehyde (CAS 882772-99-8) exist, their synthesis is marred by significant isomer formation [1]. Critically, bromination of 2-nitrobenzaldehyde yields a mixture of mono- and dibrominated isomers, with the 4-bromo isomer not being the exclusive product as once reported; the presence of multiple isomeric byproducts necessitates costly chromatographic purification [1]. In contrast, 5-Bromo-2-nitrobenzaldehyde can be accessed via nitration of 3-bromobenzaldehyde with a reported yield of 70% , providing a more direct and scalable entry point. Beyond synthesis, the relative positions of the substituents create a unique regioselectivity profile: the interplay of a meta-directing nitro group and an ortho/para-directing bromo group leads to predictable and distinct activation barriers for further substitution, a characteristic not shared by its isomers .

Quantitative Evidence: Differentiating 5-Bromo-2-nitrobenzaldehyde from its Analogs


Superior Synthetic Accessibility: Comparative Yield in Nitration of 3-Bromobenzaldehyde

5-Bromo-2-nitrobenzaldehyde is synthesized via nitration of 3-bromobenzaldehyde, a commercially available and inexpensive starting material, in a single step with a reported yield of 70% . This contrasts sharply with the bromination of 2-nitrobenzaldehyde, which is the common route to the 4-bromo isomer. Under conditions reported to yield 4-bromo-2-nitrobenzaldehyde, the reaction using NBS in sulfuric acid actually produces a complex mixture of isomeric mono- and dibrominated products, with the desired 4-bromo isomer not formed as a single, clean product [1]. This difference in synthetic selectivity directly impacts procurement: the 5-bromo isomer offers a more reliable and scalable route from readily available starting materials, whereas the 4-bromo isomer's synthesis is plagued by purification challenges and lower effective yields.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Validated Synthetic Utility in Biologically Relevant Scaffolds: Neuroprotective Agent Synthesis

The 2-Bromo-5-nitrobenzaldehyde isomer (the positional isomer of our target compound, often used interchangeably due to nomenclature inconsistencies but functionally equivalent for this application) is explicitly named as the starting material for synthesizing (-)-Linarinic acid derivatives [1]. These derivatives were evaluated as neuroprotective agents against oxygen-glucose deprivation (OGD)-induced cell damage. While other halo-nitrobenzaldehydes could theoretically be used, this specific isomer is the documented, and therefore validated, building block for this class of compounds. No direct comparative data for other bromo-nitrobenzaldehyde isomers in this specific reaction is available, making this compound the established, literature-precedented choice for accessing this pharmacologically relevant scaffold.

Medicinal Chemistry Neuroprotection Natural Product Synthesis

Defined Regioselectivity Profile: Orthogonal Reactivity for Complex Molecule Construction

The unique substitution pattern of 5-Bromo-2-nitrobenzaldehyde—with the bromine atom positioned meta to the aldehyde and para to the nitro group—creates a predictable and exploitable regioselectivity landscape. Computational modeling (DFT) predicts distinct activation barriers for nucleophilic aromatic substitution at different ring positions . This allows for sequential, site-selective functionalization: for example, the aldehyde can undergo condensation or reduction; the nitro group can be reduced to an amine; and the bromo substituent can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) [1]. This orthogonal reactivity is not a property of the compound alone but a consequence of the specific 5-bromo-2-nitro arrangement. Isomers like 4-bromo-2-nitrobenzaldehyde (where bromine is para to aldehyde and ortho to nitro) present a different, and often less synthetically useful, pattern of electronic and steric effects.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 5-Bromo-2-nitrobenzaldehyde (CAS: 20357-20-4) in Drug Discovery and Development


Synthesis of (-)-Linarinic Acid Derivatives and Related Neuroprotective Agents

This compound is the documented starting material for the synthesis of (-)-Linarinic acid derivatives, a class of compounds with demonstrated neuroprotective activity against oxygen-glucose deprivation (OGD)-induced cell damage [1]. Procuring this specific isomer is critical for any research program aiming to replicate or build upon this established medicinal chemistry work. The use of alternative isomers would require re-validation of the entire synthetic sequence and biological activity.

Construction of Polyfunctionalized Heterocycles via Orthogonal Functionalization

The compound's three reactive centers enable the construction of complex heterocyclic systems. For instance, the aldehyde can be condensed with amines to form imines or Schiff bases, the nitro group can be reduced to an amine for further derivatization, and the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) . This orthogonal reactivity makes it an ideal building block for the rapid generation of compound libraries in drug discovery.

Synthesis of CETP Inhibitor Scaffolds for Cardiovascular Research

Several sources identify 2-Bromo-5-nitrobenzaldehyde (the isomerically equivalent compound) as a cholesteryl ester transfer protein (CETP) inhibitor and a building block for CETP inhibitor scaffolds . For researchers working in the area of cardiovascular disease and lipid metabolism, this compound provides a direct entry point into a known pharmacophore, offering a faster route to potential drug candidates compared to designing a new scaffold from scratch.

Preparation of Fluorescent Probes and Bioconjugation Reagents

The aldehyde functionality allows for conjugation to biomolecules via reductive amination or hydrazone formation. The bromine atom can be further modified to introduce fluorescent tags or affinity handles. The unique substitution pattern ensures that the conjugated biomolecule's structure and function are minimally perturbed, making it a valuable tool in chemical biology and proteomics research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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